molecular formula C5H9N3O B2549797 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol CAS No. 1864063-01-3

1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol

Cat. No. B2549797
CAS RN: 1864063-01-3
M. Wt: 127.147
InChI Key: RPSWYONBTAKFBW-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is an azole compound . Azoles are a class of five-membered heterocyclic compounds that contain a nitrogen atom and at least one other non-carbon atom (i.e., nitrogen, sulfur, or oxygen) as part of the ring .


Synthesis Analysis

The synthesis of 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol or similar compounds often involves reactions under basic conditions . For instance, reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones .


Molecular Structure Analysis

The molecular structure of 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol can be analyzed using various techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography .


Chemical Reactions Analysis

1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol can undergo various chemical reactions. For example, reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol can be determined using various analytical techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Safety And Hazards

According to the available data, 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol may be classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

Future research could focus on the design and development of more selective and potent anticancer molecules using 1,2,4-triazole benzoic acid hybrids as a structural optimization platform .

properties

IUPAC Name

1-(2-methyl-1,2,4-triazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4(9)5-6-3-7-8(5)2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSWYONBTAKFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol

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